molecular formula C15H18N2O7S B602135 methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate compound with methanol (1:1) CAS No. 877998-00-0

methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate compound with methanol (1:1)

Cat. No.: B602135
CAS No.: 877998-00-0
M. Wt: 370.38
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Description

Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate: is a chemical compound with the molecular formula C14H14N2O6S and a molecular weight of 338.34 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the following steps:

  • Condensation Reaction: The starting materials, 2-hydroxy-4,5-dimethoxybenzoic acid and thiazole-4-carboxylic acid, undergo a condensation reaction to form the intermediate compound.

  • Amidation: The intermediate compound is then treated with methanol in the presence of a catalyst to form the final product, methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

  • Reduction: The compound can be reduced to form a corresponding amine derivative.

  • Substitution: The methoxy groups can be substituted with other functional groups to modify the compound's properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids.

  • Reduction: Formation of corresponding amines.

  • Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

The compound has several applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • Acotiamide: Used for the treatment of functional dyspepsia.

  • Phenyl 2-hydroxy-4,5-dimethoxybenzoate: Another derivative with potential biological activity.

Uniqueness: Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate stands out due to its unique structure and potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and development.

Properties

CAS No.

877998-00-0

Molecular Formula

C15H18N2O7S

Molecular Weight

370.38

Origin of Product

United States

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